tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane is a silane compound characterized by a tert-butyl group, a diphenylsilane moiety, and an iodobutene functional group. Its molecular formula is , with a molecular weight of approximately 325.55 g/mol. This compound is classified as an organosilicon compound due to the presence of silicon in its structure, which is often utilized in various chemical reactions and applications in organic synthesis.
The synthesis of tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane can be achieved through several methods, often involving the reaction of tert-butyl alcohol with iodobutene derivatives in the presence of a suitable catalyst. One common approach includes:
The reaction mechanism generally involves the formation of an intermediate silanol, which subsequently undergoes dehydration to yield the desired silane product.
The molecular structure of tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane can be represented using various structural formulas:
InChI=1S/C21H27ISi/c1-18(2)16-17-22-23(21(3,4)5,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15H,1,16-17H2,2-5H3/i17D/t17-/m1/s1
This notation provides insight into the connectivity and stereochemistry of the compound. The compound appears as a colorless liquid under standard conditions.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 325.55 g/mol |
Appearance | Colorless liquid |
Exact Mass | 325.197219 g/mol |
SMILES | CC(=C)C[C@](O[Si](c1ccccc1)(c1ccccc1)C(C)(C)C)([D])[H] |
tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane can participate in various chemical reactions typical for organosilicon compounds:
These reactions are crucial for synthesizing more complex organic molecules and materials.
The mechanism of action for tert-butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane primarily involves its reactivity due to the iodine substituent. The process typically follows these steps:
This mechanism allows for diverse applications in organic synthesis.
The physical properties of tert-butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane include:
Chemical properties include:
Property | Value |
---|---|
Density | Not specified |
Solubility | Organic solvents |
Stability | Sensitive to moisture |
tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane finds applications in:
CAS No.: 13444-85-4
CAS No.: 24470-33-5
CAS No.: 29870-99-3
CAS No.: 1607439-32-6
CAS No.: 133894-35-6
CAS No.: 52711-91-8